[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride
Description
[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride (CAS: 1185301-94-3) is a morpholine-derived compound featuring a methylsulfonyl (-SO₂CH₃) group at the 4-position of the morpholine ring and a methylamine (-CH₂NH₂) group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₃ClN₂O₃S, with a molecular weight of approximately 228.5 g/mol. The compound is commercially available at 95% purity (MFCD12027118) and is primarily utilized in medicinal chemistry and drug discovery as a building block for small-molecule inhibitors, leveraging its polar sulfonyl group for hydrogen bonding and solubility enhancement .
Properties
IUPAC Name |
(4-methylsulfonylmorpholin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-2-3-11-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNDFUFGYVOJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-94-3 | |
| Record name | 2-Morpholinemethanamine, 4-(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride typically involves the reaction of morpholine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Substituted morpholine derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications, particularly in treating inflammatory diseases. Morpholine derivatives have been noted for their ability to modulate chemokine receptor activity, which is crucial in managing conditions such as asthma and allergic rhinitis. Specifically, compounds that inhibit eosinophil migration may offer therapeutic benefits in allergic conditions where eosinophils are implicated .
Table 1: Potential Therapeutic Effects
| Application Area | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | CCR-3 receptor antagonism | |
| Gastrointestinal motility | Enhancing gastrointestinal function | |
| Pain management | Modulation of pain pathways |
Biochemical Research
In biochemical studies, [4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride serves as a reagent for proteomics research. Its properties allow it to interact with various biological molecules, facilitating studies on protein interactions and cellular responses. It can be utilized in high-throughput screening assays to identify potential drug candidates through its interaction with biological targets .
Table 2: Biochemical Applications
| Application Type | Description | Examples |
|---|---|---|
| Proteomics | Study of protein interactions | Mass spectrometry assays |
| Drug discovery | High-throughput screening for drug candidates | GPCR bioassay screening |
| Molecular dynamics | Simulation of molecular interactions | Interaction assays |
Materials Science
The compound's unique chemical structure suggests potential applications in materials science, particularly in developing new polymers or coatings that require specific functional properties due to the presence of the sulfonyl group. Research into its polymerization behavior could lead to innovative materials with enhanced performance characteristics.
Case Studies
- Anti-inflammatory Properties : A study explored the efficacy of morpholine derivatives in inhibiting eosinophil migration in vitro. The results indicated that compounds similar to this compound significantly reduced eosinophil chemotaxis, suggesting a viable pathway for developing anti-inflammatory drugs targeting allergic diseases .
- Biochemical Screening : In a recent screening assay, researchers utilized this compound to probe interactions within cellular pathways involved in apoptosis. The findings demonstrated its ability to selectively inhibit certain pathways, indicating potential for further development as an anti-cancer agent .
Mechanism of Action
The mechanism of action of [4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Its sulfonyl group plays a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Analysis of Structural and Functional Differences
Core Heterocycle Variations :
- The morpholine ring in the target compound provides a polar oxygen atom, enhancing water solubility and hydrogen-bonding capacity compared to piperidine (QZ-8849) or pyridine derivatives .
- The benzoxazole -containing analogue (CAS 1035840-13-1) introduces a planar aromatic system, facilitating π-π stacking interactions in protein-binding pockets, which is absent in the target compound .
Substituent Effects: Methylsulfonyl (-SO₂CH₃): Present in all compounds except the pyrimidine derivative (CAS 1427195-20-7), this group improves solubility and serves as a hydrogen-bond acceptor. Fluorine (CAS 1427195-20-7): Enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
Physicochemical Properties :
Biological Activity
The compound [4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride , with CAS number 1185301-94-3, is a morpholine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Composition
- Molecular Formula : C₇H₁₄N₂O₂S
- Molecular Weight : 174.26 g/mol
- Functional Groups : Morpholine ring, methylsulfonyl group, and amine.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with methylsulfonyl chloride under controlled conditions to yield the desired compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that it can modulate receptor activity, influencing various signaling pathways within cells.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains.
Therapeutic Potential
Research indicates that this compound may have several therapeutic applications:
- Antimicrobial Agent : Exhibits activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Potentially modulates inflammatory pathways, suggesting utility in inflammatory diseases.
- Anticancer Activity : Early studies suggest it may inhibit cancer cell proliferation through various mechanisms.
Case Studies and Experimental Data
Recent studies have evaluated the biological activity of this compound in vitro and in vivo.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and MRSA | |
| Anti-inflammatory | Modulates COX pathways | |
| Anticancer | Inhibits proliferation in cancer cell lines |
In Vitro Studies
In vitro studies demonstrated that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations.
In Vivo Studies
Animal model studies indicated that treatment with this compound resulted in reduced inflammation markers and tumor growth compared to control groups. These findings suggest a promising role in therapeutic applications for inflammatory diseases and cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
